2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one”, related compounds have been synthesized from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride by multi-step reactions .Scientific Research Applications
Antifungal Activity
2H-1,4-Benzoxazin-3(4H)-one derivatives have demonstrated antifungal properties, particularly against agricultural fungi. For instance, specific compounds like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one showed significant inhibition of mycelial growth in various fungi at concentrations as high as 200 mg L−1. These findings suggest potential applications in agriculture to combat phytopathogenic fungi (Śmist, Kwiecień, & Krawczyk, 2016).
Intracellular Calcium Activity
Substituted 1,4-benzoxazines, including those with a 4-methylpiperazino group, have been found to moderately influence intracellular calcium. These compounds, particularly those with a homoveratrylamino moiety, exhibit superior potency, indicating their potential in biological processes involving calcium signaling (Bourlot et al., 1998).
Triazine Degradation
Benzoxazinones like 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one play a role in the degradation of triazine herbicides in plants. This class of compounds interacts with atrazine, leading to its degradation, which can be significant for addressing soil and water contamination by such herbicides (Willett et al., 2016).
Crystallographic Studies
Crystallographic analysis of related compounds, including those with 4-methylpiperazino groups, provides valuable insights into their molecular structures. This knowledge is crucial for understanding their chemical behavior and potential applications in various fields, such as material science and pharmaceuticals (Little, Jenkins, & Vaughan, 2008).
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-17-6-8-18(9-7-17)5-4-13-15(20)16-12-3-2-11(19(21)22)10-14(12)23-13/h2-3,10,13H,4-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOHLOVZXPKZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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